N-(1,3-benzodioxol-5-yl)-2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
N-(1,3-Benzodioxol-5-yl)-2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a heterocyclic acetamide derivative featuring a benzofuropyrimidine core fused with a 1,3-benzodioxole (methylenedioxyphenyl) group. The structure includes a sulfur-linked thioacetamide bridge and a 3-butyl substituent on the pyrimidine ring.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S/c1-2-3-10-26-22(28)21-20(15-6-4-5-7-16(15)31-21)25-23(26)32-12-19(27)24-14-8-9-17-18(11-14)30-13-29-17/h4-9,11H,2-3,10,12-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEVTOYUIKGVDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-[(3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a synthetic organic compound notable for its complex structure and potential biological activities. This compound integrates a benzodioxole moiety and a thieno[3,2-d]pyrimidine core linked via a sulfanyl group, suggesting diverse pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 417.5 g/mol. The structural features include:
- Benzodioxole moiety : Known for antioxidant properties.
- Thieno[3,2-d]pyrimidine core : Associated with anticancer and antimicrobial activities.
Biological Activity Overview
Research indicates that N-(1,3-benzodioxol-5-yl)-2-[(3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide exhibits several biological activities:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibitory effects on cancer cell proliferation observed in various studies. |
| Antimicrobial | Demonstrated activity against several pathogenic microorganisms. |
| Antioxidant | Potential to scavenge free radicals and reduce oxidative stress. |
| Immunomodulatory | Possible inhibition of indoleamine 2,3-dioxygenase (IDO1), impacting immune regulation. |
Anticancer Activity
A study published in 2019 identified this compound as a potential anticancer agent through screening against multicellular spheroids. The compound exhibited cytotoxic effects on various cancer cell lines, indicating its ability to disrupt cell viability and induce apoptosis.
Antimicrobial Properties
In vitro assays have shown that N-(1,3-benzodioxol-5-yl)-2-[...]-acetamide possesses significant antibacterial and antifungal properties. The mechanism appears to involve disruption of microbial cell membranes and interference with essential metabolic pathways.
Antioxidant Effects
The antioxidant capacity of the compound has been evaluated using DPPH radical scavenging assays. Results demonstrated a strong ability to neutralize free radicals, which could be beneficial in preventing oxidative damage in biological systems.
Immunomodulatory Mechanisms
The compound's potential as an IDO1 inhibitor suggests it may play a role in modulating immune responses, particularly in the context of cancer therapy where immune evasion is a critical factor.
Case Studies
- Cytotoxicity Assessment : A study conducted on human cancer cell lines showed that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity, with IC50 values indicating significant potency.
- Microbial Inhibition Trials : In trials against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The target compound shares structural motifs with several analogs, differing in substituents, heterocyclic cores, and biological activities. Below is a systematic comparison:
Key Structural Differences
Structural Implications:
The pyrimidoindole core () introduces a fused indole system, which may improve DNA intercalation properties due to planar aromaticity .
Substituent Effects :
- Alkyl vs. Aryl Groups : The 3-butyl group in the target compound increases hydrophobicity compared to methoxy/ethoxy-phenyl () or furylmethyl () substituents. This could influence membrane permeability and metabolic stability.
- Electron-Donating Groups : Methoxy and ethoxy groups () enhance solubility via polar interactions, whereas the furan ring () may participate in hydrogen bonding .
Activity Trends:
- Sulfur-Containing Cores: Benzothieno/thieno analogs () may exhibit enhanced redox-modulating activity compared to oxygen-rich benzofuro derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
